1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC18339263
Molecular Formula: C15H19BrFNO2
Molecular Weight: 344.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19BrFNO2 |
---|---|
Molecular Weight | 344.22 g/mol |
IUPAC Name | tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
Standard InChI Key | TXAKRFQHJKSWAA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F |
Introduction
Overview
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a specialized organic compound widely utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry. Its structural features—a pyrrolidine core, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromo-3-fluorophenyl substituent—make it valuable for designing biologically active molecules. This report synthesizes data from diverse sources to provide a detailed examination of its properties, synthesis, applications, and safety profile.
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: tert-Butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate
-
Molecular Formula: C₁₅H₁₉BrFNO₂
-
InChIKey: VANLVLLFHOHRGW-UHFFFAOYSA-N
The compound comprises a five-membered pyrrolidine ring substituted at the 3-position with a 4-bromo-3-fluorophenyl group. The Boc group at the 1-position enhances stability during synthetic workflows .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | Not available | |
LogP (Partition Coeff.) | ~3.34 (estimated) | |
Hazard Class | 6.1 (Toxic if swallowed) | |
Storage Recommendations | Cool, dry conditions |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrrolidine Ring Formation: Cyclization of appropriate amines or aziridines .
-
Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .
-
Aryl Substitution: Suzuki coupling or nucleophilic aromatic substitution to attach the 4-bromo-3-fluorophenyl moiety .
-
React pyrrolidine with Boc anhydride in dichloromethane and triethylamine.
-
Brominate and fluorinate the phenyl ring via electrophilic substitution.
-
Purify via column chromatography (hexane/ethyl acetate).
Key Reactions
-
Deprotection: Acidic removal of the Boc group (e.g., trifluoroacetic acid) yields the free amine for further functionalization .
-
Cross-Coupling: The bromine atom enables Suzuki-Miyaura reactions for aryl-aryl bond formation .
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Kinase Inhibitors: Bromine and fluorine enhance binding to hydrophobic pockets .
-
Serotonin Receptor Modulators: Pyrrolidine scaffolds are common in CNS-targeted drugs .
-
PROTACs: The Boc group aids in controlled assembly of bifunctional degraders .
Case Study: Anticancer Agents
In a 2017 study, a derivative demonstrated potent MDM2 inhibition (IC₅₀ = 0.2 nM) by stabilizing tumor suppressor p53. The fluorophenyl group improved pharmacokinetics via enhanced metabolic stability .
Hazard Statement | Precautionary Measure |
---|---|
H301 (Acute Tox.) | Avoid ingestion (use PPE) |
H319 (Eye Irrit.) | Wear safety goggles |
Comparison with Analogous Compounds
Compound | Key Differences | Applications |
---|---|---|
1-Boc-3-(3-bromo-5-fluorophenyl)pyrrolidine | Substituent position | Antibacterial agents |
1-Boc-3-(4-chlorophenyl)pyrrolidine | Halogen type (Cl vs. Br) | Catalysis studies |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume